N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a chemical compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms The compound also features a chlorophenyl group and a cyclohexanecarboxamide moiety
Mechanism of Action
Target of Action
The compound has been synthesized and tested against three mycobacterium tuberculosis cell lines , suggesting that it may target proteins or enzymes essential for the survival and replication of this bacterium.
Mode of Action
The activities of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound interacts with its targets through electronic interactions, possibly involving the formation of hydrogen bonds or other types of non-covalent interactions.
Result of Action
This compound has shown promising results against three Mycobacterium tuberculosis cell lines . , but its antitubercular activity suggests that it may inhibit the growth of Mycobacterium tuberculosis.
Biochemical Analysis
Cellular Effects
Preliminary studies suggest that it may have antitubercular activity, indicating that it could influence cell function
Molecular Mechanism
It’s suggested that the activities of these compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group
Preparation Methods
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzoic acid and cyclohexanecarboxylic acid.
Formation of Hydrazide: 4-chlorobenzoic acid is converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Cyclization: The hydrazide is then cyclized with carbon disulfide and potassium hydroxide to form the 1,3,4-oxadiazole ring.
Coupling Reaction: The resulting 1,3,4-oxadiazole derivative is then coupled with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its antiviral, antibacterial, and anticancer activities.
Agriculture: Oxadiazole derivatives, including this compound, have been explored for their potential use as pesticides and herbicides due to their ability to inhibit the growth of certain plant pathogens.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide can be compared with other similar compounds, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl derivatives: These compounds share a similar core structure but contain a thiadiazole ring instead of an oxadiazole ring. They have been studied for their antiviral and antibacterial activities.
N-(4-chlorophenyl)cyclohexanecarboxamide: This compound lacks the oxadiazole ring and has been investigated for its potential use as an anti-inflammatory agent.
1,3,4-oxadiazole derivatives: Other derivatives of 1,3,4-oxadiazole have been explored for their diverse biological activities, including antifungal, antimicrobial, and anticancer properties.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWCXPHTAIANIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.